N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide
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Overview
Description
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide is a compound that features a unique structure with two thiophene rings and a butanamide backbone. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide typically involves the condensation of thiophene derivatives with appropriate amide precursors.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the amide group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and amide groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A basic heterocyclic compound with a five-membered ring containing sulfur.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its dual thiophene rings and butanamide backbone make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-2-5-13(16)15-10-14(17,11-6-3-8-18-11)12-7-4-9-19-12/h3-4,6-9,17H,2,5,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYQYOQHIPLWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CS1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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